molecular formula C8H11N3O2 B13572865 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide

2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide

Cat. No.: B13572865
M. Wt: 181.19 g/mol
InChI Key: PWOGQECZGREEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide is an organic compound belonging to the pyridine family. This compound features a pyridine ring substituted with an amino group, a methyl group, and an acetamide group. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Introduction of Substituents: The amino group can be introduced via nitration followed by reduction, while the methyl group can be added through alkylation reactions.

    Acetamide Formation: The acetamide group can be introduced by reacting the pyridine derivative with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)ethanol: Similar structure with an ethanol group instead of an acetamide group.

    2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetamide group.

Uniqueness

2-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group, in particular, may contribute to its potential therapeutic effects and applications in drug development.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C8H11N3O2/c1-5-2-8(13)11(3-6(5)9)4-7(10)12/h2-3H,4,9H2,1H3,(H2,10,12)

InChI Key

PWOGQECZGREEAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.